molecular formula C20H21FN6O4 B2691363 ethyl 4-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate CAS No. 852450-22-7

ethyl 4-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate

Cat. No. B2691363
M. Wt: 428.424
InChI Key: LRGYEQUHZBZNED-UHFFFAOYSA-N
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Description

The compound “ethyl 4-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate” is a derivative of pyrimidine . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesized derivatives were screened for neuroprotective/anti-neuroinflammatory properties using in-vitro models .


Molecular Structure Analysis

The molecular structure of the compound was analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The compound was synthesized as part of a series of novel triazole-pyrimidine-based compounds . The yield was 88%, crystallized from ethyl acetate–methanol (1:1); mp 265–266 °C .


Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 91–92°C . The yield was 88%, crystallized from ethyl acetate–methanol (1:1); mp 265–266 °C .

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activity

Researchers have developed methods for synthesizing hybrid molecules containing specific structural moieties, including the ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, through microwave-assisted synthesis. These compounds, obtained from ethyl piperazine-1-carboxylate, were further modified to produce derivatives with antimicrobial, antilipase, and antiurease activities. Some compounds showed good to moderate antimicrobial activity against various microorganisms, with a few exhibiting significant antiurease and antilipase activities (Başoğlu et al., 2013).

Novel Heterocyclic Systems for Antimicrobial Properties

In another study, ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate underwent hydrolysis and cyclization to form novel heterocyclic systems. These compounds were tested for their biocidal properties against Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi, showing excellent biocidal properties in some cases (Youssef et al., 2011).

Mycobacterium Tuberculosis GyrB Inhibitors

A significant application involves the design and synthesis of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates as novel Mycobacterium tuberculosis GyrB inhibitors. Among the compounds studied, one particular compound showed promising activity across several assays, including Mycobacterium smegmatis GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase supercoiling assay, antituberculosis activity, and cytotoxicity assessments (Jeankumar et al., 2013).

Anticonvulsant Agent Analysis

Furthermore, ethyl 4-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate has been implicated in the development and validation of HPLC determination for related substances in a novel anticonvulsant agent, showcasing its importance in pharmaceutical quality control (Severina et al., 2021).

properties

IUPAC Name

ethyl 4-[2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O4/c1-2-31-20(30)25-9-7-24(8-10-25)17(28)12-26-13-22-18-16(19(26)29)11-23-27(18)15-5-3-14(21)4-6-15/h3-6,11,13H,2,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGYEQUHZBZNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate

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